![molecular formula C19H34O B13966528 4'-Heptyl-[1,1'-bicyclohexyl]-4-one](/img/structure/B13966528.png)
4'-Heptyl-[1,1'-bicyclohexyl]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Heptyl-[1,1’-bicyclohexyl]-4-one is an organic compound characterized by its unique bicyclic structure This compound is known for its applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Heptyl-[1,1’-bicyclohexyl]-4-one typically involves the reaction of 4’-Heptyl-[1,1’-bicyclohexyl]-4-carboxylic acid with appropriate reagents to form the ketone group. One common method involves the reduction of the carboxylic acid using reagents such as lithium aluminum hydride (LiAlH4) followed by oxidation to form the ketone .
Industrial Production Methods
Industrial production of 4’-Heptyl-[1,1’-bicyclohexyl]-4-one may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process often includes steps like distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4’-Heptyl-[1,1’-bicyclohexyl]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4’-Heptyl-[1,1’-bicyclohexyl]-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4’-Heptyl-[1,1’-bicyclohexyl]-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate its mechanism of action and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
4’-Heptyl-[1,1’-bicyclohexyl]-4-ol: This compound is similar in structure but contains an alcohol group instead of a ketone.
4’-Heptyl-[1,1’-bicyclohexyl]-4-carbonitrile: Another similar compound with a nitrile group.
Uniqueness
4’-Heptyl-[1,1’-bicyclohexyl]-4-one is unique due to its specific ketone functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C19H34O |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
4-(4-heptylcyclohexyl)cyclohexan-1-one |
InChI |
InChI=1S/C19H34O/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h16-18H,2-15H2,1H3 |
InChI Key |
DEYGUJWZTIDMKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



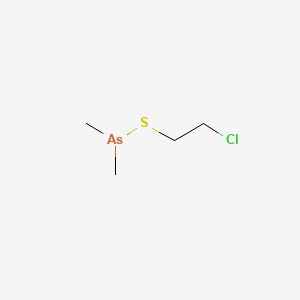
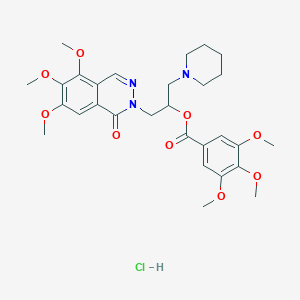
![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)


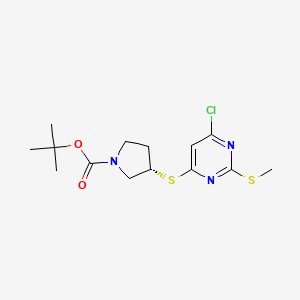

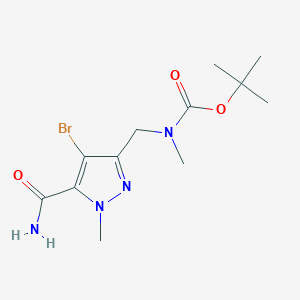
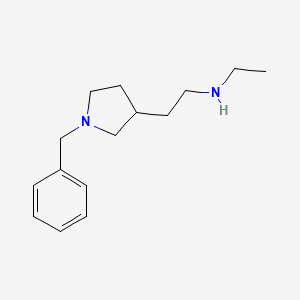

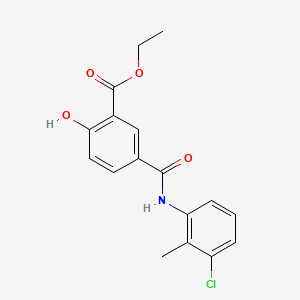
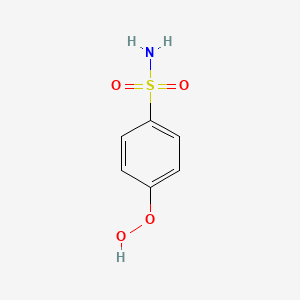
![Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester](/img/structure/B13966533.png)
